molecular formula C10H11ClO4 B062944 Methyl 2-chloro-3,4-dimethoxybenzoate CAS No. 175136-01-3

Methyl 2-chloro-3,4-dimethoxybenzoate

Cat. No.: B062944
CAS No.: 175136-01-3
M. Wt: 230.64 g/mol
InChI Key: RYYAHUFRPCBHCT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,4-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,4-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-3,4-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,4-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms 2-hydroxy-3,4-dimethoxybenzoate.

    Oxidation: Oxidation of methoxy groups can yield 2-chloro-3,4-dimethoxybenzaldehyde or 2-chloro-3,4-dimethoxybenzoic acid.

    Reduction: Reduction of the ester group forms 2-chloro-3,4-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-3,4-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

Methyl 2-chloro-3,4-dimethoxybenzoate can be compared with other similar compounds such as:

    Methyl 3,4-dimethoxybenzoate: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    Methyl 2-chloro-4-methoxybenzoate: Has only one methoxy group, which can affect its chemical properties and applications.

    Methyl 2-chloro-3,4-dihydroxybenzoate:

Properties

IUPAC Name

methyl 2-chloro-3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAHUFRPCBHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379314
Record name methyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-01-3
Record name Methyl 2-chloro-3,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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